molecular formula C15H12INO B1512273 5-(Benzyloxy)-3-iodo-1H-indole CAS No. 70347-92-1

5-(Benzyloxy)-3-iodo-1H-indole

Cat. No.: B1512273
CAS No.: 70347-92-1
M. Wt: 349.17 g/mol
InChI Key: AKDJBMBBVXIQPT-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Heterocycle Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.orgchim.it It is a structural motif present in a vast number of natural products, pharmaceuticals, and agrochemicals, owing to its derivation from the essential amino acid tryptophan. chim.it The indole nucleus is electron-rich, which makes it highly reactive toward electrophiles. chim.it This reactivity is most pronounced at the C3 position of the pyrrole ring, which is estimated to be 10¹³ times more reactive than a position on a benzene ring. wikipedia.org This inherent reactivity makes the selective functionalization of the indole core a central theme in organic synthesis, driving the development of methods to create diverse and biologically active molecules. chim.itontosight.ai

Significance of Haloindoles as Synthetic Building Blocks

Haloindoles, particularly those halogenated at the C2 or C3 positions, are exceptionally valuable intermediates in organic synthesis. researchgate.netresearchgate.net The halogen atom, often bromine or iodine, serves as a versatile functional handle for a wide array of chemical transformations. vulcanchem.com Most notably, it acts as an anchor point for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. vulcanchem.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkenyl, alkynyl, and amino groups. vulcanchem.comnih.gov The ability to use haloindoles in this manner provides a powerful strategy for the late-stage modification of complex molecules and the synthesis of fused indole systems. researchgate.netresearchgate.net

Overview of Research Trajectories for 5-(Benzyloxy)-3-iodo-1H-indole

The research interest in this compound is centered on its dual functionality. The molecule combines the established reactivity of a 3-iodoindole with the strategic placement of a benzyloxy group at the C5 position.

The iodine atom at the C3 position provides a predictable site for electrophilic substitution and, more importantly, for metal-catalyzed cross-coupling reactions. wikipedia.orgvulcanchem.com This allows for the attachment of various substituents to build molecular complexity. For instance, similar 5-iodoindoles are used as starting materials in palladium-catalyzed reactions to form new C-C bonds, such as in the synthesis of 5-(3-benzyloxyprop-1-enyl)-1H-indole. sigmaaldrich.comsigmaaldrich.com

The benzyloxy group at the C5 position serves primarily as a protecting group for the 5-hydroxyindole (B134679) functionality. chemshuttle.com This group is relatively stable under many reaction conditions but can be readily removed via hydrogenolysis to unmask the phenol (B47542). chemshuttle.com This strategy is crucial in multi-step syntheses of natural products and pharmaceutical agents where a free hydroxyl group might interfere with earlier reactions or is the desired final functionality. The synthesis of its bromo-analogue, 5-(Benzyloxy)-3-bromo-1H-indole, often involves the initial bromination of the indole at the 3-position, followed by functionalization at the 5-position, highlighting a common synthetic pathway for such compounds. vulcanchem.com The presence of the benzyloxy group can also influence the compound's solubility in organic solvents and its electronic properties. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 70347-92-1 guidechem.com
Molecular Formula C₁₅H₁₂INO guidechem.com
Molecular Weight 349.17 g/mol guidechem.com
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3I guidechem.com

| InChI Key | AKDJBMBBVXIQPT-UHFFFAOYSA-N | guidechem.com |

Table 2: Common Reactions of Haloindoles

Reaction Type Description Reagents/Catalysts
Suzuki-Miyaura Coupling Forms a C-C bond between the indole and a boronic acid/ester. Palladium catalyst (e.g., Pd(OAc)₂), base
Sonogashira Coupling Forms a C-C bond between the indole and a terminal alkyne. Palladium and Copper co-catalysis, base
Buchwald-Hartwig Amination Forms a C-N bond between the indole and an amine. Palladium catalyst, phosphine (B1218219) ligand, base
Nucleophilic Substitution The halogen is replaced by a nucleophile. Various nucleophiles (e.g., azoles)

| Reductive Dehalogenation | The halogen is replaced by a hydrogen atom. | Reducing agents (e.g., H₂, catalyst) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJBMBBVXIQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857569
Record name 5-(Benzyloxy)-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70347-92-1
Record name 5-(Benzyloxy)-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Benzyloxy 3 Iodo 1h Indole

Direct Halogenation Strategies on Indole (B1671886) Cores

Direct halogenation of the indole core is a primary method for introducing an iodine atom at the C3 position. This is driven by the electron-rich nature of the indole ring, which makes it susceptible to electrophilic attack.

Electrophilic Iodination Protocols

Electrophilic iodination is a widely employed strategy for the synthesis of 3-iodoindoles. The regioselectivity of this reaction is highly dependent on the reagents, catalysts, and solvent systems used.

N-Iodosuccinimide (NIS) is a versatile and efficient reagent for the electrophilic iodination of indoles. organic-chemistry.orglookchem.com It is favored for its mild reaction conditions and its ability to act as a source of the iodonium (B1229267) ion (I+). organic-chemistry.org The reaction typically proceeds by the attack of the electron-rich C3 position of the indole on the electrophilic iodine of NIS. This method has been successfully applied to a variety of indole derivatives. epo.orgsioc-journal.cn

For the synthesis of 5-(benzyloxy)-3-iodo-1H-indole, the starting material, 5-(benzyloxy)indole, is treated with NIS in a suitable solvent. sigmaaldrich.com The reaction is often carried out at room temperature and can provide good yields of the desired product.

Table 1: Electrophilic Iodination of Indoles using NIS

Starting MaterialReagentCatalystSolventProductYieldReference
5-(Benzyloxy)indoleNIS---DMFThis compoundHigh sigmaaldrich.com
IndoleNIS---CH3CN3-IodoindoleGood sioc-journal.cn
2-MethylindoleNIS---CH3CN3-Iodo-2-methylindoleGood sioc-journal.cn

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

The regioselectivity of electrophilic iodination can be significantly enhanced by the use of acid catalysts. organic-chemistry.orgresearchgate.net Brønsted acids like trifluoroacetic acid (TFA) and Lewis acids such as boron trifluoride etherate (BF3·Et2O) are commonly used. organic-chemistry.orgrsc.org These acids activate the NIS reagent, making it a more potent electrophile and promoting the selective iodination at the C3 position of the indole ring. organic-chemistry.org

In the case of 5-(benzyloxy)indole, the use of a catalytic amount of TFA in conjunction with NIS can lead to a more efficient and regioselective synthesis of this compound. researchgate.net The acid catalyst polarizes the N-I bond of NIS, facilitating the transfer of the iodonium ion to the indole. It has been shown that using TFA as a solvent can also be an effective method for the iodination of various substituted benzenes. researchgate.net

Table 2: Acid-Catalyzed Iodination of Indoles

Indole DerivativeIodinating AgentAcid CatalystSolventKey FindingReference
Electron-rich aromaticsNISTFA (catalytic)Acetonitrile (B52724)Improved regioselectivity and reaction rate researchgate.net
Deactivated aromaticsNISTrifluoromethanesulfonic acid---Effective iodination of less reactive substrates organic-chemistry.org
Indole derivativesNISBF3·Et2ODichloromethane (B109758)C5-H direct iodination rsc.org

This table summarizes the general role of acid catalysis in the iodination of aromatic compounds.

The choice of solvent plays a critical role in the outcome of the iodination reaction. acsgcipr.org Commonly used solvents include dichloromethane (DCM), chloroform (B151607) (CHCl3), and dimethylformamide (DMF). acsgcipr.orgrsc.org Chlorinated solvents have been traditionally used for many iodination reactions. acsgcipr.org However, due to environmental concerns, alternative solvents are being explored.

Oxidative Iodination Approaches

Oxidative iodination methods provide an alternative route to 3-iodoindoles, often involving the in situ generation of an electrophilic iodine species.

Iodocyclization reactions utilize molecular iodine (I2) in the presence of an oxidant to generate an electrophilic iodine species that can then react with the indole. acs.org This method can be particularly useful for the synthesis of complex indole-containing heterocyclic systems. The reaction mechanism is understood to proceed through the formation of a cyclic iodonium intermediate. acs.org While not a direct method for the synthesis of this compound from 5-(benzyloxy)indole, iodocyclization is a relevant oxidative iodination strategy for creating C-I bonds in indole-related structures. nih.govresearchgate.net For instance, an iron(III)-mediated iodocyclization has been developed for the synthesis of novel pyrrolo[3,2-d]pyrimidine derivatives. researchgate.net

Peroxide-Mediated Iodination

Peroxide-mediated iodination represents a greener and efficient approach for the halogenation of electron-rich aromatic compounds. chem-soc.si This method typically utilizes a combination of an iodine source, such as molecular iodine (I₂) or potassium iodide (KI), and an oxidizing agent like hydrogen peroxide (H₂O₂). rsc.orgmanac-inc.co.jp The reaction of elemental iodine with an oxidant enhances its electrophilic character, facilitating the iodination of organic molecules. chem-soc.si

In the context of indole synthesis, the KI/H₂O₂ system in water has been shown to be effective for the C-3 sulfonylation of indoles, a process that may involve a 2,3-diiodoindoline intermediate. rsc.org A similar mechanism can be invoked for direct iodination. The reaction between iodide and hydrogen peroxide generates a more potent electrophilic iodine species, which then attacks the electron-rich C-3 position of the indole ring. The use of aqueous hydrogen peroxide as the oxidant is environmentally benign, and reactions can often be performed under mild, solvent-free, or aqueous conditions. chem-soc.siscielo.br For a substrate like 5-(benzyloxy)-1H-indole, the electron-donating nature of the benzyloxy group would further activate the indole ring, making it highly susceptible to electrophilic attack at the C-3 position under these conditions.

Table 1: Examples of Peroxide-Mediated Halogenation/Functionalization of Aromatic Compounds

Substrate TypeReagentsConditionsObservationReference(s)
PhenolsI₂, H₂O₂Water, rtSelective iodination, good to excellent yields scielo.br
Methoxy BenzenesI₂, 30% aq. H₂O₂Solvent-FreeEfficient iodination of the aromatic ring chem-soc.si
IndolesKI, H₂O₂Water, 5 minC-3 regioselective sulfonylation rsc.org
HeterocyclesI₂, H₂O₂WaterHigh yields of iodinated products manac-inc.co.jp

Regiochemical Control and Site Selectivity (C-3 vs. other positions)

The regioselectivity of electrophilic substitution on the indole nucleus is a well-established principle in organic chemistry. The indole ring is a π-excessive heterocycle, making it highly nucleophilic and reactive towards electrophiles. chim.it Inherent reactivity favors substitution at the C-3 position, as this site possesses the highest electron density and leads to the most stable intermediate upon electrophilic attack. ias.ac.insci-hub.se This intrinsic preference is so strong that many C-3 functionalizations, including iodination, can be achieved without the need for directing groups that are often required to functionalize other positions (C-2, C-4, C-5, C-6, C-7). sci-hub.seresearchgate.netchim.it

While methods utilizing directing groups have been elegantly developed to achieve functionalization at less reactive sites like C-2, C-4, and C-7, the synthesis of 3-iodoindoles typically leverages the natural electronic properties of the indole scaffold. researchgate.netchim.itthieme-connect.com For instance, iodine-catalyzed reactions, such as C-3 arylation, proceed readily by taking advantage of the enamine-like reactivity of the indole ring. ias.ac.in

Influence of Benzyloxy Group on Regioselective Iodination

Studies on indoles bearing electron-donating groups at the C-5 position have shown that these substrates are highly amenable to C-3 functionalization. ias.ac.in For example, 5-methoxyindole (B15748) reacts in excellent yield during C-3 arylation reactions. ias.ac.in Similarly, 4-(benzyloxy)-1H-indole has been successfully functionalized, indicating the compatibility of the benzyloxy group with these reaction conditions. rsc.org The electronic push from the C-5 benzyloxy group enhances the nucleophilicity of the C-3 carbon, making the electrophilic iodination step faster and more efficient while maintaining high site selectivity. The development of synthetic methods for methoxy-activated indoles underscores the utility of such activating groups in directing functionalization. chim.it

Direct C-H Functionalization Strategies for Iodination

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. researchgate.net For the iodination of indoles, direct C-H activation at the C-3 position is often straightforward due to the ring's high nucleophilicity. sci-hub.se Reagents such as N-iodosuccinimide (NIS) are commonly employed for the direct iodination of electron-rich aromatics and heterocycles. sci-hub.seresearchgate.net

The reaction of an indole with NIS, often in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA), can provide the corresponding 3-iodoindole with high regioselectivity. sci-hub.seresearchgate.net While transition-metal-catalyzed C-H activation, often guided by directing groups, has become essential for functionalizing the less reactive C-H bonds on the benzenoid part of the indole (C4-C7), such complex catalytic systems are typically not required for C-3 iodination. researchgate.netnih.gov The reaction likely proceeds through an electrophilic aromatic substitution mechanism where the indole attacks the electrophilic iodine of the NIS reagent.

Synthesis via Functional Group Interconversions

Beyond direct iodination, this compound can be conceptualized through the interconversion of other functional groups already present at the C-3 position. This approach relies on versatile precursor molecules that can be chemically transformed into the target iodo-derivative.

Precursor Compounds and Their Derivatization

The most direct precursor for the synthesis of this compound is 5-(benzyloxy)-1H-indole. This key intermediate is typically prepared from 5-hydroxy-1H-indole via a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated by a base and subsequently alkylated with a benzyl (B1604629) halide, such as benzyl bromide. organic-chemistry.org

Once 5-(benzyloxy)-1H-indole is obtained, it serves as the substrate for direct C-3 iodination. Other potential precursors could include indoles with different leaving groups at the C-3 position. For example, a synthetic route could involve the Masuda borylation of a 3-iodo-1-tosyl-1H-indole to form a boronate ester, which can then participate in further coupling reactions. mdpi.com Another example involves the synthesis of 5-(Benzyloxy)-3-bromo-1H-indole, which is achieved by first brominating an indole at the C-3 position followed by the introduction of the C-5 benzyloxy group. vulcanchem.com This bromo-derivative could potentially undergo a halogen exchange reaction to yield the iodo-compound, although direct iodination is more common.

Table 2: Key Precursor Compounds and Their Synthetic Roles

Precursor CompoundRole in SynthesisSubsequent TransformationReference(s)
5-Hydroxy-1H-indoleStarting materialProtection of hydroxyl as benzyl ether organic-chemistry.org
5-(Benzyloxy)-1H-indoleDirect precursorElectrophilic iodination at C-3 rsc.orgchim.it
5-(Benzyloxy)-3-bromo-1H-indoleHalogenated precursorPotential halogen exchange or used as is in coupling reactions vulcanchem.com
1H-Indole-3-carbaldehydeFunctionalized precursorCan be a starting point for more complex structures sci-hub.se

Strategies Involving Protection and Deprotection (e.g., Benzyloxy group)

Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to mask reactive functional groups to prevent unwanted side reactions. epo.org In the synthesis of this compound, two main protecting group strategies are relevant: protection of the C-5 hydroxyl group and protection of the indole nitrogen (N-1).

The benzyloxy group itself serves as a robust protecting group for the phenolic hydroxyl at the C-5 position. organic-chemistry.org This protection is necessary because a free hydroxyl group could interfere with the iodination reagents or subsequent reactions, such as cross-coupling. The benzyl ether is typically installed using benzyl bromide or chloride in the presence of a base like sodium hydride or potassium carbonate. vulcanchem.com A key advantage of the benzyl group is its stability under a wide range of conditions, yet it can be readily removed when desired. The most common deprotection method is catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl ether to regenerate the free phenol (B47542) and produces toluene (B28343) as a byproduct. organic-chemistry.org

The indole N-H is weakly acidic and can also be protected. chim.it Common protecting groups for the indole nitrogen include tosyl (Ts) or tert-butyloxycarbonyl (Boc). acs.orgresearchgate.net N-protection can prevent N-iodination, improve solubility, and in some cases, alter the regioselectivity of C-H functionalization reactions. chim.it However, for many electrophilic substitutions at the C-3 position, N-protection is not strictly necessary. Deprotection of these groups is well-established; for instance, a Boc group can be cleaved with trifluoroacetic acid (TFA), and a tosyl group can be removed under basic conditions. mdpi.comacs.org

Optimization of Reaction Parameters

Temperature and Reaction Duration Effects

Temperature and the duration of the reaction are pivotal in the iodination of 5-(benzyloxy)-1H-indole. These two parameters are often interlinked, with higher temperatures generally leading to shorter reaction times. However, finding the optimal balance is key to maximizing yield while minimizing the formation of impurities.

In related iodination reactions of indole derivatives, the temperature is a critical factor. For instance, in the palladium-catalyzed C-H functionalization of 1H-indole-3-carbaldehyde with iodoarenes, a temperature of 100 °C was initially employed. nih.govacs.org However, for certain substrates, the temperature was increased to 120 °C with a prolonged reaction time of 16 hours to achieve a satisfactory yield. acs.org This suggests that for less reactive substrates or more complex transformations involving the indole core, higher temperatures and longer durations may be necessary.

Conversely, some synthetic methods for indole derivatives proceed efficiently at or below room temperature. The synthesis of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate, a related benzyloxy-indole derivative, is conducted at a significantly lower temperature, specifically below -10°C. mdpi.com This highlights that the optimal temperature is highly dependent on the specific reagents and reaction pathway. In another example, the synthesis of certain bis-indoles required stirring at room temperature for three days under an inert atmosphere to ensure the completion of the cyclization reaction. chim.it

The duration of the reaction is equally important. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long durations can promote the formation of degradation products or other side reactions. In the synthesis of various substituted indoles, reaction times can range from a few hours to overnight. mdpi.comthieme-connect.com For example, the N-alkylation of certain indole carboxylates was carried out at 50°C for 24 hours. mdpi.com The synthesis of 5-(benzyloxy)-1H-indole-3-carbaldehyde was achieved at 100°C over 3.5 hours. nih.gov

The following table summarizes the varied temperature and duration conditions found in the synthesis of related indole compounds, illustrating the broad range of effective parameters.

Starting MaterialReagentsTemperature (°C)DurationProductYield (%)
1H-indole-3-carbaldehydeIodobenzene, Pd(OAc)₂, AgOAc, TFA1003.5 h2-Aryl-1H-indole-3-carbaldehyde87
1H-indole-3-carbaldehyde1-Iodo-3-nitrobenzene, Pd(OAc)₂, AgOAc, TFA12016 h4-(3-Nitrophenyl)-1H-indole-3-carbaldehyde68
2-(Acylamino)-tolueneSodium amide250-300Not specified2-MethylindoleNot specified
3,5-Dimethoxyaniline, α,α'-dibromo-1,4-diacetylbenzeneTFARoom Temp3 daysN-protected bis-indole80
Indole carboxylateAlkyl halide, K₂CO₃, NaI5024 hN-substituted indole carboxylateNot specified

This table presents data from syntheses of various indole derivatives to illustrate the range of reaction conditions. The specific synthesis of this compound may require its own unique optimization.

Catalyst and Reagent Loading

The efficiency of the synthesis of this compound is also critically influenced by the loading of catalysts and reagents. Precise control over the stoichiometry of the reactants and the concentration of the catalyst is essential for maximizing product yield and minimizing waste.

In palladium-catalyzed reactions, which are common for the functionalization of indoles, the catalyst loading is a key parameter. For the C-H arylation of 1H-indole-3-carbaldehyde, a catalyst loading of 10 mol % of Pd(OAc)₂ was found to be effective. nih.govacs.org The amount of the oxidant, in this case, silver acetate (B1210297) (AgOAc), was also crucial, with 2 equivalents being used to drive the reaction to completion. nih.govacs.org

The choice and amount of the iodinating reagent are also of paramount importance. In many iodination reactions of indoles, molecular iodine (I₂) is used in conjunction with a base. The stoichiometry of the iodinating agent must be carefully controlled to prevent over-iodination or other side reactions. For instance, in the synthesis of certain iodo-indoles, a specific molar ratio of iodine to the indole substrate is maintained. mdpi.com

The loading of other reagents, such as bases, also plays a significant role. In the synthesis of ethyl 4-(benzyloxy)-7-iodo-1-allyl-1H-indole-2-carboxylate, potassium carbonate was used in a 2:1 molar ratio to the indole starting material, while sodium iodide was used in a 0.5:1 molar ratio as a catalyst. mdpi.com The use of an excess of the alkylating agent (allyl halide) was also noted in this procedure. mdpi.com

The following table provides examples of catalyst and reagent loading from various indole syntheses, demonstrating the importance of stoichiometric control.

Reaction TypeCatalystCatalyst Loading (mol %)Key ReagentReagent Loading (equiv)
C-H ArylationPd(OAc)₂10AgOAc2
N-AlkylationNaI50K₂CO₃2
IodinationNot specifiedNot specifiedI₂Varies
Sonogashira CouplingPd(OAc)₂/XphosNot specifiedEt₃NNot specified

This table illustrates typical catalyst and reagent loadings in indole functionalization reactions. Optimal loadings for the synthesis of this compound would require specific experimental determination.

Atmospheric Control and Inert Conditions

Maintaining a controlled and inert atmosphere is a critical, though sometimes overlooked, aspect of synthesizing sensitive compounds like this compound. The presence of oxygen and moisture can lead to undesirable side reactions, decomposition of reagents and products, and deactivation of catalysts.

Many reactions involving indole derivatives, particularly those employing organometallic catalysts like palladium, are conducted under an inert atmosphere of nitrogen or argon. mdpi.comchim.itarabjchem.org This is to prevent the oxidation of the catalyst and other sensitive reagents. For example, the synthesis of certain bis-indoles explicitly mentions the reaction being carried out under an inert atmosphere. chim.it Similarly, radical cyclization reactions to form duocarmycin analogues are performed in degassed solvents under a nitrogen atmosphere. mdpi.com

The need for an inert atmosphere is also highlighted in syntheses involving highly reactive intermediates. For example, in the synthesis of dihydrolysergic acid, the palladium-catalyzed coupling reaction is carried out in an inert environment. arabjchem.org The exclusion of air and water is crucial for the stability of the organopalladium intermediates and to ensure the efficiency of the catalytic cycle.

While some reactions are robust enough to be performed under air, such as the KI/H₂O₂ mediated 2-sulfonylation of indoles, this is not always the case, especially when sensitive functional groups or catalysts are involved. rsc.org The benzyloxy group in the target compound, while relatively stable, can be susceptible to cleavage under certain conditions, which could be exacerbated by the presence of atmospheric components. Therefore, for reproducible and high-yielding syntheses of this compound, the use of an inert atmosphere is a standard and recommended practice.

Reactivity and Derivatization Pathways of 5 Benzyloxy 3 Iodo 1h Indole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-3 Position

The carbon-iodine bond at the C-3 position of the indole (B1671886) ring is susceptible to oxidative addition by low-valent transition metal complexes, typically palladium(0). This initiates a catalytic cycle that enables the formation of new carbon-carbon bonds. The 5-benzyloxy group can influence the electronic properties of the indole ring, which in turn can affect the efficiency of these coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. In the case of 5-(benzyloxy)-3-iodo-1H-indole, this reaction allows for the introduction of various aryl and alkyl groups at the C-3 position. nih.govnih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.gov

Research has demonstrated that 3-iodoindoles are effective substrates for Suzuki coupling. nih.govnih.gov For instance, the coupling of 3-iodoindoles with arylboronic acids can proceed in good yields using a palladium catalyst and a suitable base. nih.gov The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoindoles

3-Iodoindole DerivativeCoupling PartnerCatalystBaseSolventYieldReference
1-Methyl-2-phenyl-3-iodoindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O90% nih.gov
1-Methyl-2-phenyl-3-iodoindolep-Tolylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane95% nih.govbeilstein-journals.org
Generic 3-IodoindoleArylboronic acidsPd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂ONot specified commonorganicchemistry.com

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for introducing alkynyl moieties onto the indole scaffold at the C-3 position. researchgate.netmdpi.com The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which can also serve as the solvent. nih.govbohrium.comresearchgate.net

Studies have shown that 3-iodoindoles readily participate in Sonogashira coupling reactions. nih.govresearchgate.net The presence of an electron-withdrawing group on the indole can facilitate the reaction. researchgate.net A variety of terminal alkynes, including those with aryl, alkyl, and functionalized substituents, can be successfully coupled. mdpi.com

Table 2: Examples of Sonogashira Coupling with 3-Iodoindoles

3-Iodoindole DerivativeAlkyneCatalyst SystemBaseYieldReference
1-Methyl-2-phenyl-3-iodoindolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N92% nih.gov
1-Benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylene derivativesPd(II)/CuINot specified69-90% mdpi.com
N-Boc-3-iodoindoleTMS-acetyleneNot specifiedNot specifiedNot specified researchgate.net

The Heck coupling reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base. researchgate.netmdpi.comarabjchem.org This method allows for the introduction of vinyl groups at the C-3 position of this compound. nih.gov The use of 3-iodoindoles in Heck reactions is well-documented, often showing greater reactivity than the corresponding 3-bromoindoles. arabjchem.org

The reaction conditions, including the choice of palladium catalyst, base, and solvent, can significantly impact the yield and stereoselectivity of the resulting alkene. arabjchem.org For instance, coupling 3-iodo-1-methyl-1H-indole with n-butyl acrylate (B77674) has been studied using various palladium catalytic systems. arabjchem.org

Table 3: Examples of Heck Coupling with 3-Iodoindoles

3-Iodoindole DerivativeAlkenesCatalystBaseSolventYieldReference
1-Methyl-2-phenyl-3-iodoindolen-Butyl acrylatePd(OAc)₂/PPh₃Et₃NEt₃N64% nih.gov
3-Iodo-1-methyl-1H-indolen-Butyl acrylate(PPh₃)₂PdCl₂Et₃NEt₃NLow arabjchem.org
5-Iodo-indoleAcrylic acidPd(OAc)₂/TXPTSNa₂CO₃CH₃CN/H₂OHigh nih.gov

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. researchgate.netmdpi.com This reaction provides another avenue for creating carbon-carbon bonds at the C-3 position of the indole ring. mdpi.com The reaction is known for its tolerance of a wide variety of functional groups. harvard.edu

While specific examples for this compound are not as frequently reported as Suzuki or Sonogashira couplings, the general reactivity of 3-iodoindoles suggests its applicability. mdpi.comresearchgate.net The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄. harvard.edu

Table 4: General Conditions for Stille Coupling

Substrate TypeReagentCatalystAdditivesSolventReference
Aryl Halide (e.g., 3-Iodoindole)OrganostannanePd(PPh₃)₄ or Pd₂(dba)₃CuI, AsPh₃ (optional)DMF, NMP harvard.edu
1-Benzyl-3-iodo-1H-indole-2-carbonitrileOrganostannanePd(PPh₃)₄Not specifiedNot specified mdpi.com

The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. chemie-brunschwig.ch The use of organozinc reagents can be advantageous in certain synthetic strategies involving indole derivatives. core.ac.uk

While less common than the previously mentioned methods for this specific substrate, Negishi coupling represents a viable option for C-3 functionalization. researchgate.net The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Other organometallic reagents, such as those derived from magnesium (Grignard reagents), can also react with the indole nucleus, although their reactivity can be directed towards either the N-1 or C-3 position depending on the specific conditions and the nature of the metal. wikipedia.org

The efficiency and selectivity of cross-coupling reactions on the 3-iodoindole core are influenced by various factors, including the nature of the substituents on both the indole ring and the coupling partner. researchgate.netmdpi.com Electron-withdrawing groups on the indole nitrogen have been observed to enhance the effectiveness of some coupling reactions. arabjchem.org Conversely, the electronic and steric properties of the coupling partner (e.g., the boronic acid in Suzuki coupling or the alkyne in Sonogashira coupling) also play a significant role. nih.govmdpi.com

For instance, in Sonogashira couplings of N,N-dimethyl-o-(1-alkynyl)anilines, which are precursors to 3-iodoindoles, substituents on the alkyne that are in conjugation with the triple bond, such as phenyl or vinyl groups, tend to result in faster cyclization and higher yields. nih.gov In Suzuki couplings, both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated, providing access to a diverse range of 3-arylindoles. nih.gov Similarly, for Heck reactions, a variety of terminal alkenes bearing ester, amide, ketone, and aryl moieties can be successfully employed. arabjchem.org The presence of bulky ligands on the palladium catalyst can also influence selectivity and reaction rates. uni-muenchen.de

Nucleophilic Substitution Reactions

The iodine atom at the C3 position of the indole ring is an excellent leaving group, making this position highly susceptible to substitution. This reactivity is most prominently exploited in palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions proceed via an oxidative addition/reductive elimination cycle on the palladium catalyst and are the primary methods for derivatizing the C3 position.

Sonogashira Coupling: This reaction is used to introduce alkynyl groups at the C3 position by coupling the iodoindole with a terminal alkyne. organic-chemistry.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction is highly efficient for 3-iodoindoles, allowing for the synthesis of various 3-alkynylindole derivatives. nih.gov For instance, the coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various phenylacetylenes proceeds in moderate to good yields (69-90%). nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C3 position of the indole and an aryl or vinyl group from an organoboron reagent, such as a boronic acid or ester. rsc.org This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups. The reactivity of organoboron reagents varies, but they are generally stable and environmentally benign. rsc.org This pathway is crucial for synthesizing 3-arylindoles.

Heck Coupling: The Heck reaction involves the coupling of the 3-iodoindole with an alkene to form a new carbon-carbon bond, typically yielding a 3-vinylindole derivative. amazonaws.com The reaction is catalyzed by a palladium complex and requires a base. Recent advancements have enabled Heck couplings to be performed under mild conditions, including at room temperature in aqueous micelles. amazonaws.com

Table 1: Examples of Cross-Coupling Reactions on 3-Iodoindole Analogs

Coupling Reaction Indole Substrate Coupling Partner Catalyst System Product Yield (%) Ref
Sonogashira 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile 90 nih.gov
Suzuki 2-Aryl-4-azido-3-iodoquinoline Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 2,3-Diaryl-4-azidoquinoline 40-95 mdpi.com
Heck tert-Butyl 5-iodoindole-1-carboxylate tert-Butyl acrylate Pd(OAc)₂ (E)-tert-Butyl 5-(3-tert-butoxy-3-oxoprop-1-enyl)-indole-1-carboxylate 96 amazonaws.com

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety

While theoretically possible, electrophilic aromatic substitution on the benzyl moiety as a primary strategy for modifying the indole nucleus is not a commonly reported pathway. The indole ring itself is an electron-rich aromatic system and is generally more susceptible to electrophilic attack than the appended benzyl group. chim.it Any electrophilic substitution reaction would likely occur preferentially on the indole core, particularly at the C2, C4, or C6 positions, rather than on the less activated phenyl ring of the benzyl ether. Therefore, this pathway is not considered a practical or selective method for the functionalization of the this compound core.

Functional Group Manipulations of the Indole Nucleus

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through various reactions, most notably alkylation and acylation. The N-H proton is weakly acidic and can be removed by a base to generate the indolyl anion, a potent nucleophile that reacts with electrophiles.

N-Alkylation and N-Benzylation: This modification is commonly achieved by treating the indole with an alkyl or benzyl halide in the presence of a base. google.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comvulcanchem.com For example, N-benzylation can be performed using benzyl bromide and silver(I) carbonate at elevated temperatures. nih.gov The reaction of 5-(benzyloxy)-1H-indole-2-carboxylic acid ethyl ester with chiral sulfamidates under basic conditions results in N-alkylation to produce pyrazinoindolones in high yields. nih.gov A one-pot, four-component synthesis allows for the alkynylation, cyclization, and iodination of an aniline (B41778) derivative, followed by in-situ N-alkylation of the resulting 3-iodoindole anion with an alkyl halide to yield trisubstituted indoles. beilstein-journals.org

Table 2: Examples of N-H Modification Reactions on Indole Derivatives

Reaction Type Indole Substrate Reagent(s) Conditions Product Class Ref
N-Benzylation 4-(2-Hydroxy-5-nitropyridin-3-yl)-1H-indole Benzyl bromide, Ag₂CO₃ Toluene, 70 °C N-Benzylated Indole nih.gov
N-Alkylation 3-Iodoindole intermediate KOt-Bu, then Alkyl halide THF, rt N-Alkyl-3-iodoindole beilstein-journals.org
N-Alkylation 5-(Benzyloxy)-1H-indole-2-carboxylic acid ethyl ester Sulfamidate electrophile, Base - N-Alkylated Pyrazinoindolone nih.gov

The benzyloxy group serves as a robust protecting group for the hydroxyl functionality at the C5 position. Its removal is a key step in many synthetic sequences to unmask the 5-hydroxyindole (B134679) core, which can then undergo further reactions or is the desired final functionality.

Catalytic Hydrogenolysis: The most common and mild method for cleaving a benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst), under an atmosphere of hydrogen gas. nih.gov This method efficiently cleaves the benzyl C-O bond to yield the corresponding phenol (B47542) (5-hydroxy-3-iodo-1H-indole) and toluene as a byproduct. organic-chemistry.org The reaction is often performed in solvents like methanol (B129727) or ethyl acetate (B1210297). nih.gov

Acidic Cleavage: Strong acids can also be used to remove the benzyloxy group. Reagents such as boron tribromide (BBr₃) are effective for cleaving benzyl ethers, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups in the molecule. researchgate.net Treatment of a benzyloxy-substituted compound with BBr₃ in a solvent like dichloromethane (B109758) typically results in clean deprotection. researchgate.net For the analogous 5-(benzyloxy)-3-bromo-1H-indole, acidic cleavage with HBr in acetic acid has been noted as a deprotection method. vulcanchem.com

Table 3: Common Deprotection Methods for Benzyloxy Groups

Method Reagent(s) Conditions Product Byproduct Ref
Catalytic Hydrogenolysis H₂, Pd(OH)₂/C CH₂Cl₂/MeOH, rt Phenol Toluene nih.govorganic-chemistry.org
Acidic Cleavage Boron Tribromide (BBr₃) Dichloromethane Phenol - researchgate.net
Acidic Cleavage Hydrogen Bromide (HBr) Acetic Acid Phenol Benzyl Bromide vulcanchem.com

Applications As a Pivotal Synthetic Intermediate

Construction of Complex Indole (B1671886) Scaffolds

The ability to build intricate molecular architectures is a cornerstone of modern drug discovery and materials science. 5-(Benzyloxy)-3-iodo-1H-indole serves as a fundamental building block for the assembly of complex indole-containing scaffolds, such as bis-indoles and fused polycyclic systems.

Bis-indole alkaloids, which feature two interconnected indole units, represent a significant class of natural products with interesting biological activities. The reactivity of the 3-iodo position can be exploited to connect two indole moieties or to attach the indole to another heterocyclic core. For instance, palladium-catalyzed coupling reactions can be used to form a direct link between two indole rings or through a spacer.

Furthermore, this intermediate is instrumental in synthesizing fused heterocyclic systems where the indole nucleus is annulated with other rings. An example is the synthesis of 9H-pyrrolo[1,2-a]indoles, which can be achieved through a cascade reaction starting from derivatives of 5-benzyloxy-indole. These fused systems are of great interest due to their unique three-dimensional structures and potential as pharmacological agents. The synthesis of physostigmine (B191203) alkaloids, which are potent anticholinesterases, also utilizes substituted 5-(benzyloxy)indoles as key precursors, highlighting the compound's role in constructing medicinally important complex scaffolds.

Synthesis of Highly Functionalized Indole Derivatives

The true versatility of this compound is most evident in its application for creating highly functionalized indole derivatives. The C3-iodo group is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position with high precision. These reactions are fundamental to diversifying the indole core and accessing novel chemical space.

Key cross-coupling reactions utilizing this intermediate include:

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the 3-iodoindole with terminal alkynes. This method is highly efficient for forming C(sp)-C(sp²) bonds and is used to synthesize precursors for more complex molecules.

Suzuki-Miyaura Coupling: This versatile reaction attaches aryl or vinyl substituents by reacting the iodoindole with organoboron compounds, such as boronic acids or esters. It is widely used due to its functional group tolerance and the stability of the boron reagents.

Heck Coupling: This reaction forms carbon-carbon bonds by coupling the iodoindole with alkenes, providing access to 3-alkenylindoles. These products can serve as intermediates for further transformations.

Stille Coupling: This reaction involves coupling with organotin compounds to introduce various hydrocarbyl groups.

Buchwald-Hartwig Amination: This powerful method creates carbon-nitrogen bonds, allowing for the direct introduction of primary or secondary amines at the 3-position. This is particularly important for synthesizing compounds with potential biological activity, as the amino group is a key pharmacophore.

The table below summarizes typical conditions for these palladium-catalyzed reactions on 3-iodoindole substrates.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Product Reference(s)
Sonogashira Terminal Alkyne Pd(II) catalyst, Cu(I) cocatalyst, Amine Base 3-Alkynylindole
Suzuki-Miyaura Boronic Acid/Ester Pd(0) or Pd(II) catalyst, Ligand, Base 3-Aryl/Vinylindole
Heck Alkene Pd(0) or Pd(II) catalyst, Base 3-Alkenylindole
Stille Organostannane Pd(0) catalyst, Ligand 3-Alkyl/Arylindole
Buchwald-Hartwig Amine Pd(0) catalyst, Ligand, Base 3-Aminoindole

Role in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving two or more sequential bond-forming transformations under the same conditions, are highly valued for their efficiency and atom economy. While direct participation of this compound in a one-pot multicomponent reaction is not extensively documented, its derivatives are key players in powerful cascade sequences.

For example, a Michael addition/intramolecular Wittig reaction cascade has been used to construct the 9H-pyrrolo[1,2-a]indole skeleton. In this strategy, a 5-benzyloxy-indole-2-carbaldehyde derivative undergoes a reaction sequence that rapidly builds the complex fused ring system. Similarly, the products derived from the initial functionalization of this compound can serve as substrates for subsequent cascade reactions. An alkyne group introduced via Sonogashira coupling, for instance, can participate in intramolecular cyclizations to form new heterocyclic rings fused to the indole core. These strategies showcase how the initial functionalization of the iodoindole provides a gateway to more complex molecular architectures through elegant and efficient reaction cascades.

Precursor for Diverse Heterocyclic Systems Incorporating Indole

Beyond functionalizing the indole core itself, this compound is a crucial starting point for building a variety of other heterocyclic systems that incorporate an indole motif. The strategic functionalization at the C3-position allows for subsequent cyclization reactions to form fused or linked heterocyclic structures.

Notable examples include:

Pyrrolo[1,2-a]indoles: As mentioned, derivatives of 5-benzyloxyindole (B140440) are precursors to these fused tricyclic systems, which are of interest for their potential biological activities.

Pyrazino[1,2-a]indoles: Alkylation of 5-benzyloxy-1H-indole derivatives followed by cyclization can lead to the formation of pyrazinoindoles, a class of compounds explored for various therapeutic applications.

Indolo[1,2-c]quinazolines: While often synthesized from bromoaryl indoles, the principles of intramolecular cyclization can be applied to derivatives of 3-iodoindoles to construct these and other complex polycyclic aromatic systems.

Bis-indolyl Systems: The compound can be used to synthesize molecules containing two indole units, which are prevalent in marine natural products and often exhibit significant bioactivity.

The ability to transform this compound into such a wide array of distinct heterocyclic scaffolds underscores its importance as a versatile platform molecule in synthetic organic chemistry.

Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation is primarily achieved through various spectroscopic methods that probe the molecular structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

For 5-(Benzyloxy)-3-iodo-1H-indole, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift. The protons on the indole ring (at positions 2, 4, 6, and 7) would exhibit characteristic splitting patterns (singlets, doublets, or doublet of doublets) based on their coupling with neighboring protons. The benzylic protons (-CH₂-) would appear as a sharp singlet, and the protons of the phenyl ring of the benzyl (B1604629) group would show signals in the aromatic region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom bearing the iodine (C3) would be significantly shifted upfield due to the heavy atom effect. The benzyloxy and indole ring carbons would have characteristic chemical shifts that are well-documented in the literature for similar structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Indole N-H> 8.0Broad Singlet
Indole H27.2 - 7.5Singlet
Indole H47.5 - 7.8Doublet
Indole H66.8 - 7.1Doublet of Doublets
Indole H77.1 - 7.4Doublet
Benzyl -CH₂-~5.1Singlet
Benzyl-Ph7.2 - 7.5Multiplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Indole C2125 - 130
Indole C350 - 60
Indole C3a128 - 132
Indole C4112 - 116
Indole C5152 - 156
Indole C6113 - 117
Indole C7111 - 115
Indole C7a130 - 135
Benzyl -CH₂-69 - 72
Benzyl-Ph (ipso)136 - 139
Benzyl-Ph (ortho, meta, para)127 - 129

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp peak around 3400 cm⁻¹ would correspond to the N-H stretch of the indole ring. The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The C-O stretching of the benzyl ether would be observed in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range. For similar iodo-indole compounds, characteristic IR peaks have been reported that align with these expectations. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. For this compound (C₁₅H₁₂INO), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 349. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound. The exact mass of C₁₅H₁₂INO is 349.0015. HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition. For example, the HRMS data for 1-benzyl-5-iodo-1H-indole-3-carbaldehyde shows a measured [M+H]⁺ of 362.0026, which is very close to the calculated value of 362.0036, demonstrating the accuracy of this technique. rsc.org

Chromatographic and Purification Techniques

The purification of this compound from a reaction mixture is typically achieved using chromatographic techniques. Column chromatography is the most common method for the purification of indole derivatives on a laboratory scale. amazonaws.com

For compounds of similar polarity, such as various substituted iodo-indoles, a stationary phase of silica (B1680970) gel is commonly used. rsc.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve good separation of the desired product from any impurities or starting materials. The progress of the purification is monitored by Thin-Layer Chromatography (TLC). rsc.org For many iodo-indole derivatives, mixtures of ethyl acetate and petroleum ether have proven effective as eluents. rsc.org

Column Chromatography

Column chromatography is a fundamental purification technique extensively used in the isolation of this compound from reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For indole derivatives, silica gel is the most common stationary phase due to its polarity and effectiveness in separating compounds of varying polarities.

The process typically involves loading a crude reaction mixture onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column to facilitate the separation. A common eluent system for the purification of indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. rsc.orgwiley-vch.de The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the target compound from impurities. The progress of the separation is monitored by collecting fractions and analyzing them, often using thin-layer chromatography.

Research findings indicate that silica gel with a mesh size of 200-300 is frequently employed for the column chromatography of related indole compounds. rsc.org The choice of eluent ratio is critical; for instance, mixtures ranging from 1% to 10% ethyl acetate in hexane have been successfully used to purify substituted indoles. rsc.org

Table 1: Typical Conditions for Column Chromatography Purification of Indole Derivatives

ParameterDescription
Stationary Phase Silica Gel (e.g., 200-300 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures
Elution Mode Gradient or Isocratic
Typical Eluent Ratios Starting with low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity. rsc.org

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for the identification, quantification, and purification of this compound. These methods offer high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indole compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture. For the analysis of the closely related compound, 5-benzyloxy-indole, a reverse-phase method has been detailed. sielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

UPLC, which uses columns with smaller particle sizes (typically under 2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com The methods developed for HPLC are often scalable to UPLC systems, providing a rapid and efficient means of analysis. sielc.comsielc.com

Table 2: HPLC Method Parameters for the Analysis of 5-Benzyloxy-indole

ParameterSpecificationReference
Technique Reverse Phase HPLC (RP-HPLC) sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid sielc.com
Application Analytical separation, impurity isolation, and pharmacokinetic studies. sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of reactions involving this compound and for the preliminary analysis of column chromatography fractions.

In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass or aluminum plate. A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For indole derivatives, silica gel 60 F254 plates are commonly used, which contain a fluorescent indicator that allows for the visualization of spots under UV light (254 nm). rsc.org A common eluent for developing TLC plates for indole compounds is a mixture of hexanes and ethyl acetate. The ratio of these solvents determines the polarity of the mobile phase and affects the separation. wvu.edustudy.com The position of a compound on the developed plate is quantified by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wvu.edu For example, the related compound 5-iodo-1-methyl-1H-indole has a reported Rf value of 0.65 in a 10:1 hexanes:EtOAc solvent system.

Table 3: Typical Conditions for TLC Analysis of Indole Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 aluminum plates
Mobile Phase Hexanes/Ethyl Acetate
Visualization UV light (254 nm)
Example Rf Value 0.30 for 5-iodo-1H-indole-3-carbaldehyde (Ethyl acetate/petroleum ether 1:2) rsc.org

Theoretical and Computational Investigations

Electronic Structure and Reactivity Predictions

The electronic structure of an organic molecule is fundamental to its reactivity. Computational methods, particularly Density Functional Theory (DFT), are routinely employed to model electron distribution, molecular orbitals, and electrostatic potential.

For a molecule like 5-(Benzyloxy)-3-iodo-1H-indole, the key electronic features arise from the interplay between the indole (B1671886) ring, the electron-donating benzyloxy group at the C5 position, and the electronegative yet polarizable iodine atom at the C3 position. The indole nucleus is an electron-rich aromatic system. The benzyloxy group further increases the electron density of the bicyclic system through resonance effects, while the iodine atom at the C3 position, the most nucleophilic carbon in the indole ring, serves as a versatile functional handle for synthetic transformations.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting reactivity.

HOMO: The HOMO is expected to be localized primarily on the electron-rich indole ring system. Its energy level indicates the molecule's ability to donate electrons, making it susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to have significant contributions from the C-I bond, suggesting that this site is the primary target for nucleophilic attack or for oxidative addition in metal-catalyzed cross-coupling reactions.

The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. Quantum chemical calculations on analogous aromatic structures provide a reference for the expected values for this compound. researchgate.net

Computational MethodPropertyPredicted Location/Characteristic
Density Functional Theory (DFT)HOMO (Highest Occupied Molecular Orbital)Localized on the indole ring; indicates susceptibility to electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)Localized around the C3-I bond; indicates a site for nucleophilic attack or metal insertion.
Molecular Electrostatic Potential (MEP)Negative potential (red) around the indole N-H and oxygen; positive potential (blue) around the iodine.

Reaction Mechanism Elucidation

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. For this compound, computational studies could illuminate the mechanisms of its key transformations, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the C-I bond is activated. acs.org

A plausible mechanistic pathway for a Suzuki coupling, for instance, involves three main stages that can be modeled computationally:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C3-I bond of the indole. Computational modeling can determine the activation energy for this step.

Transmetalation: The organoborane reagent transfers its organic group to the palladium center.

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst.

By calculating the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and understand how factors like ligand choice and solvent affect the reaction efficiency. Such studies have been performed on other hypervalent iodine reagents and indole systems, providing a framework for understanding the reactivity of the title compound. nih.govbeilstein-journals.org

Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. The molecule possesses rotational freedom primarily around the C5-O and O-CH₂ bonds of the benzyloxy group.

While a crystal structure for this compound is not publicly available, data from the closely related compound, 5-Benzyloxy-3-methyl-1-tosyl-1H-indole, provides significant insight. researchgate.net X-ray crystallography of this analogue revealed specific dihedral angles that define the orientation of the substituents relative to the indole core. researchgate.net It is expected that this compound would adopt a similar low-energy conformation.

Computational conformational analysis, using methods like relaxed potential energy surface scans, can map the energy landscape as a function of key dihedral angles. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may exist in equilibrium.

Structural FeatureParameterValue (from analogue)Implication
Orientation of SubstituentsBenzyl (B1604629) Group to Indole Ring Dihedral Angle~59.95° (synclinal)The benzyl group is not coplanar with the indole ring, adopting a bent geometry. researchgate.net
Tolyl Group to Indole Ring Dihedral Angle~81.85° (perpendicular)In the tosylated analogue, this group is nearly perpendicular to the indole plane. researchgate.net
Data from the crystal structure of 5-Benzyloxy-3-methyl-1-tosyl-1H-indole.researchgate.net

Computational Design of Synthetic Pathways

Beyond analysis, computational chemistry is increasingly used as a predictive tool for designing novel and efficient synthetic routes. For a target molecule like this compound, computational approaches can be used to:

Evaluate Potential Precursors: The stability and reactivity of various starting materials for indole synthesis can be computationally assessed to identify the most promising candidates.

Screen Reaction Conditions: The effect of different catalysts, ligands, and solvents on the activation barriers and thermodynamics of key synthetic steps (e.g., iodination of 5-benzyloxyindole) can be modeled. This allows for the in silico optimization of reaction conditions before extensive laboratory work is undertaken.

Predict Regioselectivity: In reactions where multiple isomers can be formed, such as the initial functionalization of the indole ring, computational modeling can predict the most likely site of reaction. For instance, calculations would confirm that iodination of 5-benzyloxyindole (B140440) preferentially occurs at the electron-rich C3 position.

By integrating computational design with experimental synthesis, researchers can accelerate the development of robust and high-yielding pathways to valuable chemical intermediates like this compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and sustainable processes. For a molecule like 5-(benzyloxy)-3-iodo-1H-indole, future research will likely focus on moving away from traditional synthetic methods that may involve harsh reaction conditions or hazardous reagents.

One promising avenue is the exploration of biocatalytic approaches for the synthesis and functionalization of indole (B1671886) derivatives. Enzymes, with their high selectivity and ability to operate under mild conditions, offer a green alternative to conventional catalysts. Research into engineered enzymes could lead to novel pathways for the direct and enantioselective synthesis of functionalized indoles, potentially reducing the number of synthetic steps and minimizing waste.

Another area of intense research is the use of photoredox catalysis . Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, enabling transformations that are often difficult to achieve with traditional methods. The development of photoredox-catalyzed methods for the iodination or functionalization of the indole core could provide more sustainable and efficient routes to this compound and its derivatives.

The table below summarizes some emerging sustainable synthetic strategies applicable to indole synthesis.

Synthetic StrategyKey AdvantagesPotential Application for this compound
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enantioselective synthesis of precursors or direct functionalization.
Photoredox Catalysis Use of visible light as a renewable energy source, novel reactivity.Efficient and selective iodination and C-H functionalization.
Electrosynthesis Avoids the use of chemical oxidants and reductants.Greener methods for cyclization or functional group transformations.

Expansion of Synthetic Applications in Complex Molecule Synthesis

The presence of the iodine atom at the C3-position of this compound makes it an ideal substrate for a variety of cross-coupling reactions . These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly focus on leveraging this reactivity to incorporate the 5-(benzyloxy)indole motif into a wide array of complex molecules, including natural products and pharmaceutically active compounds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions are particularly well-suited for the functionalization of 3-iodoindoles. nih.gov These reactions allow for the introduction of diverse substituents at the C3-position, paving the way for the synthesis of novel indole alkaloids and other complex heterocyclic systems. rsc.org The benzyloxy group at the C5-position can serve as a protected hydroxyl group, which can be deprotected at a later stage to reveal a key functional handle for further derivatization or to mimic the structure of naturally occurring indoles.

The synthesis of complex indole alkaloids , a class of natural products with a broad spectrum of biological activities, represents a significant area where this compound could find extensive application. rsc.orgnih.gov Its ability to serve as a versatile building block will be instrumental in the total synthesis of new and existing indole-containing natural products.

Below is a table outlining the potential applications of this compound in various cross-coupling reactions for the synthesis of complex molecules.

Cross-Coupling ReactionReagent/Catalyst SystemPotential Product Class
Suzuki Coupling Aryl/heteroaryl boronic acids, Pd catalyst3-Aryl/heteroaryl-5-(benzyloxy)indoles
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts3-Alkynyl-5-(benzyloxy)indoles
Heck Coupling Alkenes, Pd catalyst3-Alkenyl-5-(benzyloxy)indoles
Buchwald-Hartwig Amination Amines, Pd catalyst3-Amino-5-(benzyloxy)indoles

Integration with Advanced Reaction Technologies (e.g., Flow Chemistry, Automation)

The integration of advanced reaction technologies such as flow chemistry and automation is set to revolutionize the synthesis of fine chemicals and pharmaceuticals. These technologies offer numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, and the potential for higher yields and purity.

The synthesis of functionalized indoles is an area where flow chemistry has shown significant promise. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the synthesis of intermediates like this compound. Furthermore, the small reactor volumes in flow systems can enhance the safety of handling potentially hazardous reagents.

Automated synthesis platforms coupled with high-throughput screening can accelerate the discovery of new reaction conditions and the optimization of synthetic routes. The application of these automated systems to the synthesis and derivatization of this compound could rapidly expand the library of accessible compounds for biological screening and materials science applications.

Exploration of Unique Reactivity Profiles in Unconventional Media

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In recent years, there has been a growing interest in the use of unconventional media , such as ionic liquids and deep eutectic solvents, as alternatives to traditional organic solvents. These media can offer unique reactivity profiles and facilitate product separation and catalyst recycling.

Ionic liquids (ILs) , which are salts with low melting points, have been shown to be effective media for a variety of organic reactions, including indole synthesis. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for developing more sustainable chemical processes.

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs are often biodegradable, non-toxic, and inexpensive, making them a particularly green alternative to conventional solvents. Exploring the reactivity of this compound in these unconventional media could lead to the discovery of novel reaction pathways and improved synthetic efficiencies.

The following table highlights the potential benefits of using unconventional media for reactions involving this compound.

Unconventional MediumKey PropertiesPotential Advantages in Synthesis
Ionic Liquids (ILs) Low vapor pressure, high thermal stability, tunable properties.Enhanced reaction rates, improved selectivity, catalyst recycling.
Deep Eutectic Solvents (DESs) Biodegradable, non-toxic, low cost, readily available.Green reaction conditions, unique solubility and reactivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Benzyloxy)-3-iodo-1H-indole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via iodination of 5-benzyloxyindole using iodine monochloride (ICl) in dichloromethane at 0–5°C. Alternatively, Suzuki-Miyaura coupling with a boronic ester precursor may be employed. Key parameters include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during iodination .

  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (1–2 mol%) .

  • Purification : Flash column chromatography (hexane:EtOAc, 7:3) yields >85% purity. Monitor via TLC (Rf = 0.45 in 7:3 hexane:EtOAc) .

    Synthetic Route Reagents Yield Key Challenges
    Direct iodinationICl, CH₂Cl₂60–70%Over-iodination
    Suzuki couplingPd(PPh₃)₄, boronic ester50–65%Steric hindrance

Q. How do the benzyloxy and iodo substituents influence the compound’s reactivity in cross-coupling reactions?

  • The benzyloxy group acts as a directing group for electrophilic substitution, while the iodine atom serves as a leaving group in Ullmann or Buchwald-Hartwig couplings. Steric effects from the benzyloxy group may slow Pd-catalyzed reactions, requiring bulky ligands (e.g., XPhos) .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 5.1 ppm, indole NH at δ 10.2 ppm) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 376.0231 .
  • XRD : Resolve steric clashes between benzyloxy and iodine groups (e.g., C-I bond length ~2.09 Å) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?

  • Single-crystal XRD reveals non-covalent interactions (e.g., C-H···π, halogen bonding) that stabilize transition states. For example, SHELX-refined structures show iodine’s polarizability enhances electrophilic aromatic substitution rates . Discrepancies between computational (DFT) and experimental bond angles (>5° deviation) may indicate solvent effects or crystal packing forces .

Q. What strategies mitigate decomposition of this compound under basic or oxidative conditions?

  • Stability Data :

  • pH Sensitivity : Degrades rapidly above pH 9 (hydrolysis of benzyloxy group).
  • Thermal Stability : Stable ≤100°C in inert atmospheres (TGA 5% mass loss at 150°C) .
    • Mitigation : Use anhydrous DMSO as a stabilizer and avoid strong bases (e.g., NaOH) during functionalization .

Q. How does this compound serve as a precursor for bioactive indole derivatives, and what assays validate its utility?

  • Derivatization Examples :

  • Anticancer Agents : Coupling with pyridine moieties yields topoisomerase inhibitors (IC₅₀ = 1.2 µM in MCF-7 cells) .
  • Antimicrobials : Schiff base formation with aldehydes enhances activity against S. aureus (MIC = 8 µg/mL) .
    • Assays :
  • MTT Assay : Evaluate cytotoxicity (72-hour exposure, 5% CO₂).
  • Molecular Docking : Prioritize targets (e.g., COX-2, Ki = 0.8 nM) .

Q. What computational methods predict regioselectivity in further functionalization of this compound?

  • DFT Calculations :

  • Fukui indices identify C-4 as the most electrophilic site (ƒ⁺ = 0.12) after iodination.
  • NBO analysis shows iodine’s σ-hole enhances halogen bonding with nucleophiles .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : Reported yields vary (50–70%) due to iodine’s sensitivity to light. Use amber glassware and degassed solvents to improve reproducibility .
  • Biological Activity Variability : Differences in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.